2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine chemical properties
2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary: This guide provides a comprehensive technical overview of 2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We delve into its physicochemical properties, synthesis, and chemical reactivity, with a particular focus on its application as a versatile intermediate for the development of targeted therapeutics, such as kinase inhibitors. The strategic inclusion of the phenylsulfonyl group on the pyrrole nitrogen and the dichloro-substitution on the pyrimidine ring imparts unique reactivity and pharmacological potential to the scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their scientific endeavors.
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyrrolo[2,3-d]pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry. Its structure, mimicking the purine core of endogenous nucleosides, allows it to serve as a potent and selective ligand for a multitude of biological targets, most notably protein kinases. The versatility of this heterocyclic system has led to the development of several approved drugs, including the Janus kinase (JAK) inhibitor Tofacitinib.[1]
This guide focuses on a specific, strategically functionalized derivative: 2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine . This molecule is engineered for maximum synthetic utility and potential biological activity through three key features:
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The Pyrrolo[2,3-d]pyrimidine Core: Provides the fundamental architecture for interaction with ATP-binding sites of enzymes.
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Dichloro Substitution (C2 and C4): The chlorine atoms are excellent leaving groups, providing two reactive handles for introducing molecular diversity through nucleophilic aromatic substitution (SNAr) reactions.
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N-Phenylsulfonyl Group: This moiety serves a dual purpose. It acts as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions during synthesis. Furthermore, as a strong electron-withdrawing group, it modulates the electronic properties of the entire ring system, influencing both reactivity and the potential for specific interactions with target proteins.[2]
This document will explore the synthesis, reactivity, and strategic application of this compound, providing both the theoretical basis and practical insights for its use in research and development.
Physicochemical and Structural Properties
Understanding the fundamental properties of 2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is essential for its effective use in synthesis and screening.
| Property | Value | Source(s) |
| IUPAC Name | 2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | - |
| CAS Number | 1131992-22-7 | [3] |
| Molecular Formula | C₁₂H₇Cl₂N₃O₂S | - |
| Molecular Weight | 328.17 g/mol | - |
| Appearance | White powder (typical) | [3] |
| Boiling Point | 438.7 ± 55.0 °C (Predicted) | [4] |
| Density | 1.63 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 0.55 ± 0.30 (Predicted) | [4] |
| Storage Conditions | Store in a well-closed container at 0-8 °C, protected from light and moisture.[3][4] | [3][4] |
Synthesis and Purification
The synthesis of the title compound is logically approached in a two-step sequence starting from the readily available 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. The causality behind this strategy is to first establish the core heterocyclic system and then introduce the functional groups required for subsequent reactions.
Synthesis Workflow
The overall synthetic pathway involves the chlorination of the pyrimidine ring followed by the sulfonylation of the pyrrole nitrogen.
Caption: Two-step synthesis of the title compound.
Step 1: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate)
The initial step involves the conversion of the diol to the dichloride. This is a critical transformation that activates the scaffold for subsequent nucleophilic substitution reactions.
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Rationale: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings (in their tautomeric keto forms) into chlorides. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction, preventing potential side reactions and driving the reaction to completion.[5]
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Experimental Protocol:
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To a reactor equipped with a mechanical stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) and toluene.
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Under inert atmosphere (N₂ or Ar), slowly add phosphorus oxychloride (POCl₃, 3.0 eq) while maintaining the temperature below 40 °C.
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Warm the reaction mixture to approximately 70 °C.
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Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise over 2-3 hours, carefully controlling the exotherm.
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Maintain the reaction at 70-80 °C for 4-6 hours, monitoring completion by TLC or LC-MS.
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Upon completion, cool the mixture and carefully quench by pouring it onto crushed ice/water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or silica gel chromatography.[5]
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Step 2: Synthesis of 2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
This step installs the phenylsulfonyl protecting group. The choice of a strong, non-nucleophilic base is key to ensuring complete deprotonation of the pyrrole nitrogen without competing side reactions.
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Rationale: Sodium hydride (NaH) is a strong base that irreversibly deprotonates the N-H of the pyrrole ring to form the corresponding anion. This anion is a potent nucleophile that readily attacks the electrophilic sulfur atom of benzenesulfonyl chloride (PhSO₂Cl), forming the desired N-S bond. Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the intermediate sodium salt. This protocol is adapted from analogous N-alkylation procedures.[6]
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Experimental Protocol:
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Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF to the NaH suspension.
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Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation (hydrogen gas evolution will be observed).
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Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or LC-MS.
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Carefully quench the reaction by the slow addition of water at 0 °C.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product.
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Chemical Reactivity and Mechanistic Insights
The reactivity of 2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is dominated by the two chlorine substituents, which serve as handles for diversification.
Caption: Key reactivity sites on the molecule.
Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this scaffold lies in its ability to undergo SNAr reactions. The C4 position is significantly more reactive than the C2 position.
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Causality of Regioselectivity (C4 vs. C2): The greater reactivity at C4 is a result of superior stabilization of the Meisenheimer intermediate formed during the nucleophilic attack. The negative charge of this intermediate can be delocalized onto the adjacent pyrrole nitrogen (N7) and the pyrimidine nitrogen at position 3. The intermediate formed by attack at C2 has a less favorable delocalization pattern. The strong electron-withdrawing effect of the N7-phenylsulfonyl group further enhances the electrophilicity of the pyrimidine ring, making it highly susceptible to nucleophilic attack.
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Typical Reaction: A primary or secondary amine can selectively displace the C4-chloride under mild conditions (e.g., DIPEA as a base, in a solvent like isopropanol or DMF, often with gentle heating). This selectivity allows for the stepwise introduction of different nucleophiles at C4 and, under more forcing conditions, at C2.
Role of the Phenylsulfonyl Group
The N-SO₂Ph group is not merely a spectator.
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Protecting Group: It prevents N-alkylation or other reactions at the pyrrole nitrogen, directing reactivity towards the chloro-substituents.
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Activating Group: Its strong electron-withdrawing nature pulls electron density from the ring system, making the C4 and C2 positions more electrophilic and thus more reactive towards nucleophiles.
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Binding Element: In a final drug candidate, the sulfonyl group can act as a hydrogen bond acceptor, potentially increasing binding affinity and specificity for the target protein.[2] It has been successfully incorporated into potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[7]
Applications in Drug Discovery
This intermediate is an ideal starting point for the construction of libraries of compounds for screening against various targets, particularly protein kinases.
Workflow for Kinase Inhibitor Library Synthesis
Caption: Drug discovery workflow using the title compound.
This workflow demonstrates the power of the intermediate. By using a diverse set of amines (R¹-NH₂) in the first step, a library of 4-amino-2-chloro intermediates is generated. Each of these can then be reacted with a second set of diverse nucleophiles (R²-Nu) to create a large, two-dimensional matrix of final compounds for screening. This parallel synthesis approach is highly efficient for exploring the structure-activity relationship (SAR) around the pyrrolo[2,3-d]pyrimidine core.
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of the compound is achieved through standard analytical techniques.
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¹H NMR: The proton NMR spectrum is expected to be characteristic. The two protons on the pyrrole ring will appear as doublets (J ≈ 3.5-4.0 Hz) between δ 6.5-7.8 ppm. The protons of the phenylsulfonyl group will appear as multiplets in the aromatic region (δ 7.5-8.2 ppm).
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¹³C NMR: The carbon NMR will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule (assuming no coincidental overlap). The signals for C4 and C2, being attached to chlorine, will appear in the δ 150-160 ppm range.
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Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) will show a molecular ion peak [M+H]⁺ at m/z 328. A key feature will be the characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.
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Purity Analysis (HPLC): Purity should be assessed using reverse-phase HPLC, with typical purity for research applications being >95%.
Safety and Handling
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GHS Hazard Statements (for parent compound): Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).[8]
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Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a cool, dry, and secure location.
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Conclusion
2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a high-value, strategically designed chemical intermediate. Its key attributes—a privileged core scaffold, regioselectively reactive sites for diversification, and a robust protecting group that also serves to activate the molecule—make it an exceptionally powerful tool for medicinal chemists. The logical and efficient synthetic route, coupled with its predictable reactivity, allows for the rapid generation of compound libraries to probe complex biological systems. As the demand for novel, selective kinase inhibitors and other targeted therapies continues to grow, the utility and importance of scaffolds like this are set to increase, paving the way for future drug discoveries.
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Discovery of 2-Amino-7-sulfonyl-7 H-pyrrolo[2,3- d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and Biological Evaluation. PubMed. Available at: [Link]
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2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. Available at: [Link]
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